![molecular formula C18H24F3N3O3S B10895576 [1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10895576.png)
[1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE: is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methylsulfonyl group and a piperazine ring substituted with a trifluoromethylphenyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, [1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it valuable in pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, particularly as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants .
Wirkmechanismus
The mechanism of action of [1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethylphenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to increased potency .
Vergleich Mit ähnlichen Verbindungen
Pyrasulfotole: A compound with a similar sulfonyl group and trifluoromethylphenyl group, used as a herbicide.
N-arylpiperazine derivatives: Compounds with a piperazine ring substituted with various aryl groups, known for their biological activity.
Uniqueness: What sets [1-(METHYLSULFONYL)-3-PIPERIDYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a piperidine and piperazine ring, along with the methylsulfonyl and trifluoromethylphenyl groups, makes it a versatile compound with diverse applications.
Eigenschaften
Molekularformel |
C18H24F3N3O3S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(1-methylsulfonylpiperidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24F3N3O3S/c1-28(26,27)24-7-3-4-14(13-24)17(25)23-10-8-22(9-11-23)16-6-2-5-15(12-16)18(19,20)21/h2,5-6,12,14H,3-4,7-11,13H2,1H3 |
InChI-Schlüssel |
OXPDEQFGAWHJHP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(difluoromethyl)-4-({(E)-[3-(ethoxymethyl)-4-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895493.png)

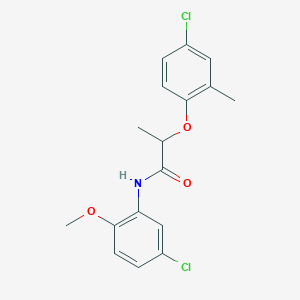
![methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10895519.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10895522.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10895536.png)
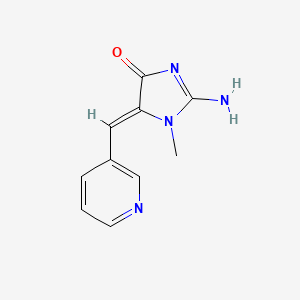
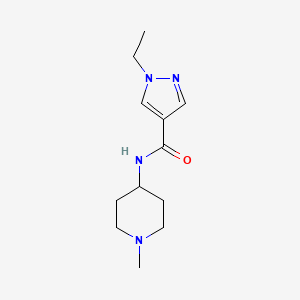
![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10895559.png)
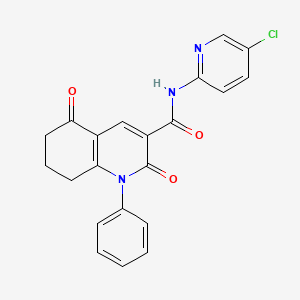
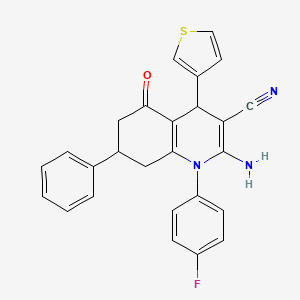
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
